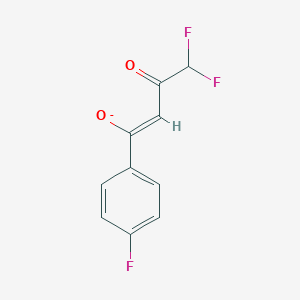
(2E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate is a chemical compound characterized by the presence of fluorine atoms and a buten-2-olate structure
Preparation Methods
The synthesis of (E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of fluorinated precursors and a series of chemical reactions to introduce the fluorine atoms and form the buten-2-olate structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups, often using reagents like halogens or nucleophiles
Scientific Research Applications
(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and buten-2-olate structure allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate can be compared with other similar compounds, such as:
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid: This compound shares a similar structure but lacks the difluoro substitution.
4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol: Another fluorinated compound with different functional groups and applications .
Properties
Molecular Formula |
C10H6F3O2- |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
(Z)-4,4-difluoro-1-(4-fluorophenyl)-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-5,10,14H/p-1/b8-5- |
InChI Key |
LRCGBYKAMMMBJQ-YVMONPNESA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)F)/[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)F)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931867.png)
![3-ethyl-6-methyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10931870.png)
![3-ethyl-6-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10931878.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931883.png)
![N,N'-propane-1,3-diylbis[2-(4-nitrophenyl)acetamide]](/img/structure/B10931891.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10931906.png)
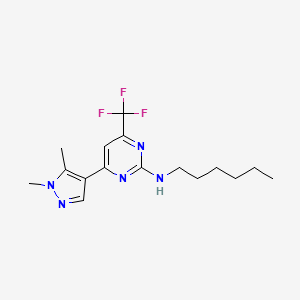
![Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10931927.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931930.png)
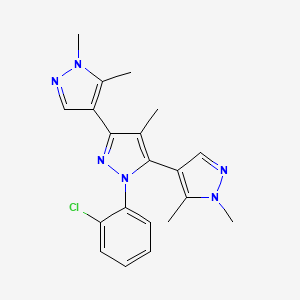
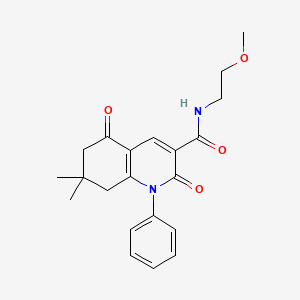
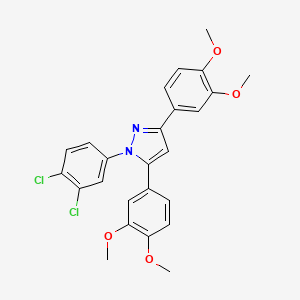
![6-(4-methoxyphenyl)-1-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931955.png)
![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10931962.png)
